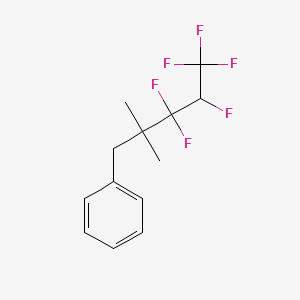
(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene is an organofluorine compound characterized by the presence of a benzene ring substituted with a hexafluoroalkyl group. This compound is notable for its unique chemical properties, which are influenced by the presence of multiple fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene typically involves the reaction of a suitable benzene derivative with a hexafluoroalkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with a hexafluoroalkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: Due to the electron-withdrawing effect of the fluorine atoms, the benzene ring becomes more susceptible to nucleophilic attack.
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated benzoic acids.
Reduction: Reduction reactions can convert the hexafluoroalkyl group to less fluorinated derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydrosulfide or potassium hydroxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives with nucleophiles replacing fluorine atoms.
Oxidation: Major products are fluorinated benzoic acids.
Reduction: Products include partially fluorinated alkylbenzenes.
Wissenschaftliche Forschungsanwendungen
(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex fluorinated organic molecules.
Biology: Employed in studies involving fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.
Wirkmechanismus
The mechanism of action of (3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene involves its interaction with molecular targets through its fluorinated alkyl group. The electron-withdrawing nature of the fluorine atoms influences the compound’s reactivity and interaction with other molecules. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexafluorobenzene: A simpler fluorinated benzene derivative with six fluorine atoms directly attached to the benzene ring.
Perfluorotoluene: A fluorinated toluene derivative with a perfluoromethyl group.
Hexafluoroisopropanol: A fluorinated alcohol with similar electron-withdrawing properties.
Uniqueness
(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexafluoroalkyl group enhances its stability and reactivity compared to other fluorinated benzene derivatives.
Eigenschaften
CAS-Nummer |
89185-59-1 |
|---|---|
Molekularformel |
C13H14F6 |
Molekulargewicht |
284.24 g/mol |
IUPAC-Name |
(3,3,4,5,5,5-hexafluoro-2,2-dimethylpentyl)benzene |
InChI |
InChI=1S/C13H14F6/c1-11(2,8-9-6-4-3-5-7-9)12(15,16)10(14)13(17,18)19/h3-7,10H,8H2,1-2H3 |
InChI-Schlüssel |
AMJQSEDUSUEOLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=CC=C1)C(C(C(F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















